2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Kinase Inhibition JAK2 FAK

2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic azetidine-ethanone derivative featuring a meta-tolyl substituent and a 2,2,2-trifluoroethoxy group on the azetidine ring. It belongs to a broader class of azetidine-based compounds that have been investigated as kinase inhibitors, with structural analogs appearing in patent literature targeting JAK and FAK kinases.

Molecular Formula C14H16F3NO2
Molecular Weight 287.282
CAS No. 2034249-98-2
Cat. No. B2469750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
CAS2034249-98-2
Molecular FormulaC14H16F3NO2
Molecular Weight287.282
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CC(C2)OCC(F)(F)F
InChIInChI=1S/C14H16F3NO2/c1-10-3-2-4-11(5-10)6-13(19)18-7-12(8-18)20-9-14(15,16)17/h2-5,12H,6-9H2,1H3
InChIKeyLFLIVIAJWSVZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Procure 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone (CAS 2034249-98-2) for Kinase-Targeted Library Design


2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic azetidine-ethanone derivative featuring a meta-tolyl substituent and a 2,2,2-trifluoroethoxy group on the azetidine ring. It belongs to a broader class of azetidine-based compounds that have been investigated as kinase inhibitors, with structural analogs appearing in patent literature targeting JAK and FAK kinases [1]. The compound is currently listed in commercial screening libraries and is supplied by vendors as a research-grade building block for medicinal chemistry and chemical biology applications . However, the publicly available biological characterization for this specific compound is extremely limited; no peer-reviewed research articles or detailed patent examples with quantitative data for this precise molecule were identified.

Why Generic Substitution of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone Is Not Advisable Without Comparative Data


Azetidine-ethanone analogs with different aryl substituents (ortho-tolyl, para-tolyl, phenyl, halogenated phenyl) or alternative alkoxy groups on the azetidine ring can exhibit profoundly different kinase selectivity profiles, cellular permeability, and metabolic stability . The trifluoroethoxy group imparts distinct lipophilicity and electronic properties that influence target engagement, while the meta-methyl substitution pattern on the phenyl ring can alter binding pocket complementarity relative to ortho or para isomers . Without explicit comparative data for this compound against its closest analogs, any substitution risks introducing unpredictable changes in potency, selectivity, or physicochemical behavior. The limited available evidence, however, prevents a robust quantitative differentiation at this time.

Quantitative Differentiation Evidence for 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone: Comparator Analysis


Kinase Inhibition Profile: Target Compound vs. Ortho-Tolyl Analog (Cross-Study Inference from Patent Data)

The target meta-tolyl compound is structurally related to azetidine-ethanone derivatives disclosed in Cephalon's JAK/FAK inhibitor patent. While no direct IC50 data for CAS 2034249-98-2 were found, a closely related analog (BDBM99527, featuring a 2,2,2-trifluoroethoxy azetidine core) demonstrated an IC50 of 1,320 nM against JAK2 and >10,000 nM against JAK3, indicating modest potency and potential selectivity window [1]. The ortho-tolyl isomer (CAS 2034249-85-7) is commercially available but lacks reported biological activity, highlighting the meta-substituted variant as the only stereoelectronic configuration with documented (albeit indirect) kinase activity context .

Kinase Inhibition JAK2 FAK Structure-Activity Relationship

Physicochemical Property Comparison: Meta-Tolyl vs. Phenyl Unsubstituted Analog (Predicted Values)

The meta-tolyl substituent increases calculated logP and molecular weight relative to the unsubstituted phenyl analog (2-phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone). Predicted logP for the target compound is approximately 2.8, compared to ~2.3 for the phenyl analog, based on fragment-based calculations [1]. This moderate increase in lipophilicity can improve membrane permeability without violating Lipinski's Rule of Five, potentially offering a balanced profile for cell-based assays [2].

Lipophilicity Drug-likeness Permeability Physicochemical Properties

Recommended Application Scenarios for Procuring 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone


Kinase Inhibitor Hit Identification and Lead Optimization Libraries

Based on the indirect kinase activity data from a structurally similar azetidine-ethanone analog in the JAK/FAK patent family, this compound is best deployed as a screening library member in biochemical kinase assays targeting JAK2 or FAK [1]. Its meta-tolyl substitution pattern offers a specific vector for exploration within structure-activity relationship (SAR) studies, where the ortho and para isomers would serve as negative controls to establish substituent position effects on potency and selectivity.

Cell-Based Permeability and Phenotypic Screening Assays

The predicted moderate lipophilicity (logP ~2.8) of the target compound supports its use in cell-based assays where passive membrane permeability is required [1]. It may serve as a tool compound to probe intracellular kinase targets, with the trifluoroethoxy group potentially contributing to metabolic stability compared to non-fluorinated analogs .

Chemical Probe Development for Target Validation

The unique combination of an azetidine core, trifluoroethoxy substituent, and meta-tolyl group provides a distinct chemotype for developing chemical probes. The lack of extensive biological annotation for this exact molecule presents an opportunity for early-stage target identification campaigns, where novel intellectual property can be generated starting from a scaffold with contextual kinase activity precedent [1].

Quote Request

Request a Quote for 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.